molecular formula C23H25NO5 B13470896 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid

Cat. No.: B13470896
M. Wt: 395.4 g/mol
InChI Key: KTJOVRDUFNHXMZ-UHFFFAOYSA-N
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Description

3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid (CAS 2913414-42-1) is a fluorinated, Fmoc-protected piperidine derivative with a hydroxylated propanoic acid side chain. Its molecular formula is C₂₃H₂₅NO₅ (MW 395.45 g/mol) . The compound features:

  • A piperidin-4-yl group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety, a common protecting group in peptide synthesis.
  • Applications in medicinal chemistry as a building block for stereoselective inhibitors (e.g., BET bromodomain targets) and peptide coupling reactions .

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid

InChI

InChI=1S/C23H25NO5/c25-21(22(26)27)13-15-9-11-24(12-10-15)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,25H,9-14H2,(H,26,27)

InChI Key

KTJOVRDUFNHXMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc groupCommon reagents used in these reactions include Fmoc-Cl (fluorenylmethoxycarbonyl chloride) and various bases such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group critical for temporary amine protection during peptide synthesis. Its removal involves nucleophilic cleavage under basic conditions:

Reaction Type Reagents/Conditions Products
Fmoc deprotection20% piperidine in DMF or DCM, 30–60 min at 20–25°CFree amine, dibenzofulvene-piperidine adduct, CO₂

Mechanism :

  • Piperidine abstracts the acidic α-hydrogen of the Fmoc group, forming a resonance-stabilized carbamate intermediate.

  • Collapse of the intermediate releases CO₂ and dibenzofulvene, which reacts with piperidine to form a stable adduct .

Key Data :

  • Deprotection efficiency: >99% under optimized conditions .

  • Side reactions: Minimal due to rapid adduct formation .

Coupling Reactions

The carboxylic acid and hydroxyl groups participate in peptide bond formation and esterification, respectively.

Reaction Type Reagents/Conditions Products
Peptide bond formationDCC/DIC with HOBt or HOAt, DIPEA in DMF or DCMActivated ester intermediate → Amide product
EsterificationEDCI/DMAP, R-OH (e.g., alcohols, phenols)Ester derivatives

Example :

  • Coupling with Boc-protected alanine:
    3-(1-Fmoc-piperidin-4-yl)-2-hydroxypropanoic acid+Boc-Ala-OHDIC/HOAtAmide product\text{3-(1-Fmoc-piperidin-4-yl)-2-hydroxypropanoic acid} + \text{Boc-Ala-OH} \xrightarrow{\text{DIC/HOAt}} \text{Amide product} .

Hydroxyl Group Reactivity

The secondary hydroxyl group undergoes oxidation, esterification, or protection:

Reaction Type Reagents/Conditions Products
OxidationDess-Martin periodinane (DMP) in DCMKetone derivative
SilylationTBSCl (tert-butyldimethylsilyl chloride), imidazole in DMFTBS-protected hydroxyl

Applications :

  • Oxidation to a ketone enhances electrophilicity for nucleophilic additions .

  • Silylation protects the hydroxyl group during orthogonal synthesis .

Piperidine Ring Functionalization

The piperidine moiety participates in hydrogenation, alkylation, or cross-coupling:

Reaction Type Reagents/Conditions Products
N-AlkylationAlkyl halides, K₂CO₃ in CH₃CNQuaternary ammonium derivatives
Reductive aminationNaBH₃CN, aldehydes/ketones in MeOHSubstituted piperidines

Example :

  • Alkylation with methyl iodide yields a quaternary ammonium salt, enhancing solubility in polar solvents .

Carboxylic Acid Derivatives

The carboxylic acid is versatile in forming amides, anhydrides, or activated esters:

Reaction Type Reagents/Conditions Products
Amide formationHATU, DIPEA, amine in DMFPeptide or small-molecule amides
Anhydride formationTFAA (trifluoroacetic anhydride) in DCMMixed anhydride intermediate

Key Applications :

  • Amide bonds are central to peptide synthesis and drug conjugates .

Mechanistic Insights and Stability

  • pH Sensitivity : The compound’s stability is pH-dependent, with optimal storage at 2–8°C in anhydrous conditions .

  • Thermal Degradation : Above 150°C, decarboxylation and Fmoc decomposition occur.

Scientific Research Applications

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites. The piperidine ring can interact with various biological targets, potentially influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

3-(1-Fmoc-piperidin-4-yl)propanoic Acid (CAS 154938-68-8)

Structural Differences :

  • Lacks the β-hydroxyl group on the propanoic acid chain (replaced by a hydrogen atom).
  • Molecular formula: C₂₃H₂₅NO₄ (MW 379.46 g/mol) .

Property Comparison :

Property Target Compound (Hydroxy) Propanoic Acid Analog (Non-Hydroxy)
Hydrogen Bonding High (due to -OH) Low
Boiling Point Higher 582.9°C (predicted)
Solubility More polar solvents Less polar solvents
Applications Peptide synthesis, inhibitors Catalyst, anticancer drug intermediates

Key Insight : The hydroxyl group enhances solubility and reactivity in polar reaction environments, making the target compound preferable for applications requiring hydrogen-bonding interactions .

3-(1-Fmoc-piperidin-4-yl)-3,3-difluoropropanoic Acid

Structural Differences :

  • Features two fluorine atoms at the β-position instead of a hydroxyl group.
  • Molecular formula: C₂₃H₂₃F₂NO₄ (MW 423.43 g/mol) .

Property Comparison :

Property Target Compound (Hydroxy) Difluoro Analog
Lipophilicity Moderate High (fluorine substitution)
Metabolic Stability Lower Higher
Synthetic Utility Hydroxyl for derivatization Fluorines for electron-withdrawing effects

Key Insight : The difluoro analog’s increased lipophilicity improves membrane permeability, advantageous in drug design, while the hydroxylated form is more suited for hydrophilic interactions .

Fmoc/Boc Dual-Protected Piperidine Derivatives

Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS 204058-25-3) . Structural Differences:

  • Contains both Fmoc and Boc protecting groups.
  • Molecular formula: C₂₈H₃₄N₂O₆ (MW 494.58 g/mol) .

Functional Comparison :

Property Target Compound (Fmoc only) Fmoc/Boc Dual-Protected
Deprotection Strategy Base-labile (Fmoc) Orthogonal (Boc: acid-labile)
Synthetic Flexibility Limited to single deprotection Multi-step synthesis enabled

Key Insight : Dual protection allows sequential deprotection in complex peptide synthesis, whereas the target compound’s single Fmoc group simplifies workflows requiring only basic conditions .

Aromatic Side Chain Analogs

Example: (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (CAS 211637-75-1) . Structural Differences:

  • Replaces the piperidine group with an o-tolyl aromatic ring .
  • Molecular formula: C₂₅H₂₃NO₄ (MW 401.45 g/mol) .

Application Comparison :

Property Target Compound (Piperidine) Aromatic Analog
Biological Target Enzymes with piperidine-binding pockets Aromatic receptor sites
Steric Bulk Moderate High (due to o-tolyl)

Key Insight : The piperidine moiety in the target compound is critical for targeting enzymes like BET bromodomains, while aromatic analogs are tailored for receptor-based interactions .

Biological Activity

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.45 g/mol

The compound features a piperidine ring and a fluorenylmethoxycarbonyl group, which contribute to its unique biological activity.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antibiotic agent .
  • Antiviral Properties : Studies suggest it may inhibit the replication of certain viruses, including HIV and influenza .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High gastrointestinal absorption with a bioavailability score of 0.56.
  • Distribution : The compound is predicted to cross the blood-brain barrier (BBB), which may enhance its efficacy in central nervous system disorders.
  • Metabolism : It is primarily metabolized by CYP enzymes, particularly CYP2C9, indicating potential drug-drug interactions .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited growth at concentrations lower than standard antibiotics, suggesting a promising alternative for treating resistant infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Study 2: Anti-inflammatory Action

In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential application in managing inflammatory conditions such as rheumatoid arthritis.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25075
IL-620050

Q & A

Q. What are the common synthetic routes for preparing 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid, and what factors influence yield optimization?

Answer: The compound is typically synthesized via multi-step organic reactions, leveraging the fluorenylmethoxycarbonyl (Fmoc) group as a protective moiety for amines. Key steps include:

  • Fmoc Protection : Piperidine-4-carboxylic acid derivatives are reacted with Fmoc-Cl under basic conditions (e.g., NaHCO₃) to introduce the Fmoc group .
  • Coupling Reactions : Hydroxypropanoic acid moieties are introduced using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF) .
  • Deprotection : Acidic conditions (e.g., TFA) or enzymatic methods remove protective groups while preserving stereochemistry.

Q. Yield Optimization Factors :

  • Reagent Purity : Impurities in Fmoc-Cl or coupling agents reduce efficiency.
  • Temperature Control : Exothermic reactions require cooling to prevent side products.
  • Chromatography : Column chromatography (e.g., silica gel, pentane:EtOAc gradients) is critical for isolating intermediates, with yields ranging from 60–85% depending on step complexity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer: The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4) and requires:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention .
  • Storage : Keep in airtight containers away from strong acids/bases to prevent hazardous decomposition .

Q. Which analytical techniques are recommended for characterizing this compound and confirming its purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with piperidine protons appearing at δ 1.60–1.77 ppm and Fmoc aromatic signals at δ 7.2–7.8 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₄H₂₆NO₆ requires [M+H]⁺ = 448.17) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

Answer:

  • Chiral Catalysts : Use asymmetric catalysts like Jacobsen’s Mn(III)-salen complexes for stereoselective hydroxypropanoic acid formation.
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, with mobile phases containing hexane:isopropanol (90:10) .
  • Kinetic Control : Lower reaction temperatures (−20°C) slow racemization during coupling steps .

Q. How does structural modification of the piperidine or Fmoc group influence biological activity in drug design?

Answer: Comparative studies of analogs (Table 1) reveal:

Modification Biological Impact Source
3,5-Difluorophenyl substitution Enhances binding to chemokine receptors (e.g., CXCR2) .
Phenylthio group addition Increases antioxidant activity and membrane permeability .
Fmoc removal Reduces steric hindrance, improving enzyme interaction .

Methodological Insight : Computational docking (e.g., AutoDock Vina) predicts binding affinities, guiding rational design .

Q. How should researchers address contradictions in reported biological activity data for structural analogs?

Answer:

  • Comparative Assays : Re-test analogs under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Structural Analysis : Use X-ray crystallography or 2D-NOSY to confirm conformational differences in solution vs. solid state .
  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, peer-reviewed studies) to identify outliers .

Q. What strategies mitigate hazards during large-scale synthesis without compromising yield?

Answer:

  • Continuous Flow Systems : Reduce exothermic risks by controlling reaction heat in microreactors .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer scaling .
  • In-Line Monitoring : FTIR or Raman spectroscopy detects intermediate stability in real time .

Q. How can researchers resolve spectral overlaps in NMR data for structurally similar derivatives?

Answer:

  • 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals, distinguishing piperidine C-4 protons from propanoic acid CH₂ groups .
  • Isotopic Labeling : ¹⁵N-labeled Fmoc groups simplify assignment of amine-related peaks .
  • Solvent Screening : Deutero-DMSO vs. CDCl₃ alters shift dispersion for crowded regions .

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